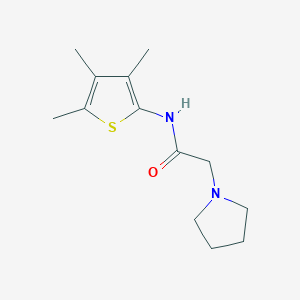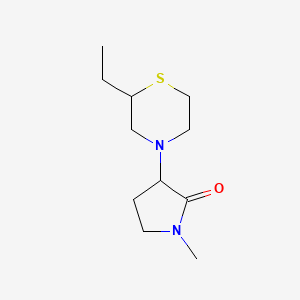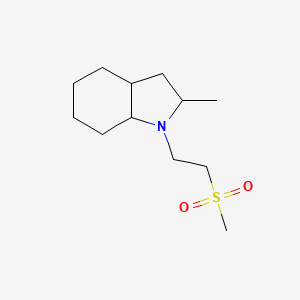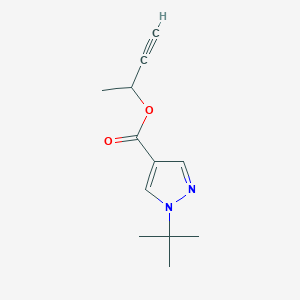
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, also known as TPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function and memory. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide may also work by modulating the activity of certain enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide can improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is its potential as a therapeutic agent for cognitive disorders and neurodegeneration. However, there are also limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, including its cost and limited availability. Additionally, more research is needed to fully understand the safety and efficacy of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in humans.
Future Directions
There are several potential future directions for research on 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, including investigating its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders, as well as exploring its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide and its potential side effects in humans.
In conclusion, 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. While there are limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, its potential as a therapeutic agent for cognitive disorders and neurodegeneration warrants further research.
Synthesis Methods
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is synthesized through the reaction of N-phenylacetyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 3,4,5-trimethylthiophene-2-amine to yield 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide.
Scientific Research Applications
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for Alzheimer's disease and other cognitive disorders. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been investigated for its potential anti-inflammatory and antioxidant properties, as well as its ability to protect against neurodegeneration.
properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-10(2)13(17-11(9)3)14-12(16)8-15-6-4-5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJZPQWFIAUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)



![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)